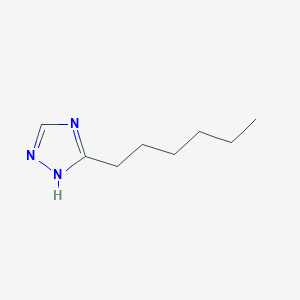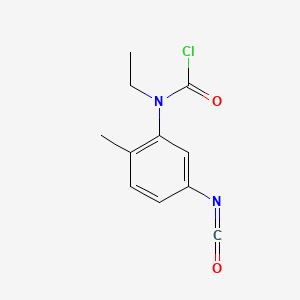
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a chemical compound that belongs to the class of organic isocyanates. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring. This particular compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows:
R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O
This reaction involves the formation of an intermediate carbamoyl chloride, which then decomposes to form the isocyanate .
Industrial Production Methods
In industrial settings, the production of isocyanates typically involves the use of phosgene due to its high reactivity. The process is carried out under controlled conditions to ensure safety and efficiency. The reaction is usually catalyzed by tertiary amines or metal salts such as tin, iron, and mercury .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Substitution: Can undergo substitution reactions at the aromatic ring.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohols: React to form carbamates (urethanes).
Amines: React to form substituted ureas.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary and secondary amines.
Dimers and Trimers: Formed through self-reaction.
Wissenschaftliche Forschungsanwendungen
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbamates and ureas.
Biology: Studied for its potential effects on biological systems due to its reactivity.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- involves the nucleophilic attack on the carbon of the isocyanate group. This leads to the formation of various products depending on the nucleophile involved. For example, the reaction with water forms carbamic acid, which decomposes to carbon dioxide and an amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene Diisocyanate: Used in the production of polyurethane coatings.
Uniqueness
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is unique due to its specific structure, which combines an isocyanate group with an aromatic ring. This structure imparts specific reactivity and properties that make it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
71832-33-2 |
|---|---|
Molekularformel |
C11H11ClN2O2 |
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
N-ethyl-N-(5-isocyanato-2-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
JZKGLBABVFZFIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

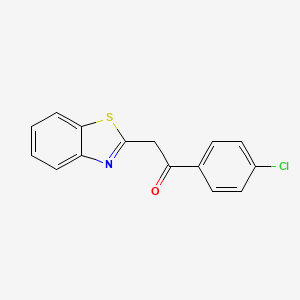
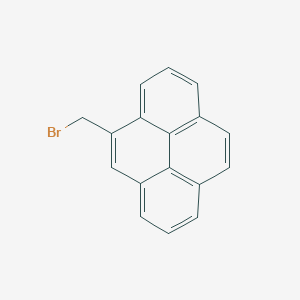
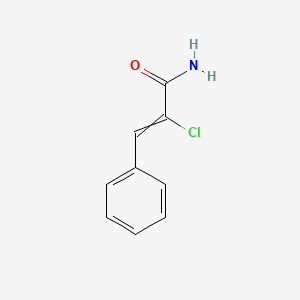
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
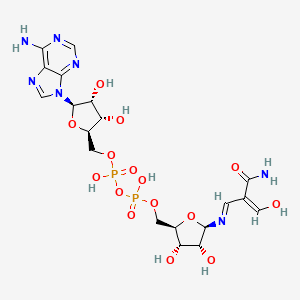
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
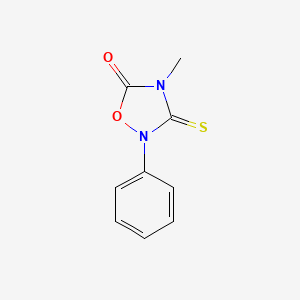
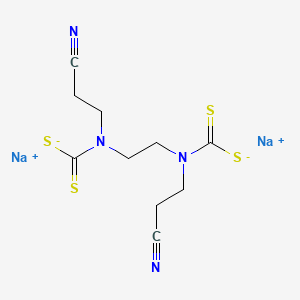
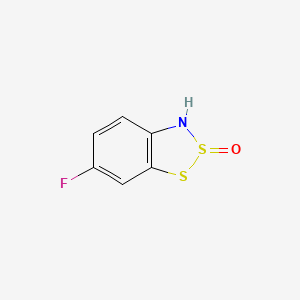
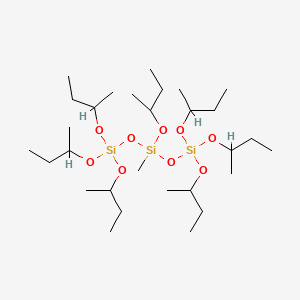
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
